molecular formula C15H17N3O4S B2681746 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 697741-80-3

2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2681746
CAS No.: 697741-80-3
M. Wt: 335.38
InChI Key: OGWVACWSBPFAOT-UHFFFAOYSA-N
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Description

The compound 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid (CAS: 697741-80-3) is a pyrazole-based acetamide derivative with a molecular formula of C₁₅H₁₇N₃O₄S and a molecular weight of 335.38 g/mol . Its structure features a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core linked to a carbamoylmethylsulfanyl acetic acid moiety.

Properties

IUPAC Name

2-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-10-14(16-12(19)8-23-9-13(20)21)15(22)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWVACWSBPFAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the preparation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole, which is then reacted with chloroacetic acid in the presence of a base to introduce the sulfanyl acetic acid moiety. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Thioether Oxidation Reactions

The sulfanyl (-S-) group in the compound is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Example Reaction:

Compound+H2O2AcidicSulfoxide derivative+H2O\text{Compound}+\text{H}_2\text{O}_2\xrightarrow{\text{Acidic}}\text{Sulfoxide derivative}+\text{H}_2\text{O}

Key Data:

  • Oxidation typically occurs at temperatures of 40–60°C in acetic acid or methanol.

  • Selectivity toward sulfoxide vs. sulfone depends on stoichiometry and reaction time .

Carboxylic Acid Reactivity

The acetic acid moiety participates in acid-base and esterification reactions.
Example Reactions:

  • Salt Formation:

    Compound+NaOHSodium salt+H2O\text{Compound}+\text{NaOH}\rightarrow \text{Sodium salt}+\text{H}_2\text{O}
    • Predicted pKa: 3.71 ± 0.10 , indicating moderate acidity suitable for salt formation.

  • Esterification:

    Compound+R OHH+Ester derivative+H2O\text{Compound}+\text{R OH}\xrightarrow{\text{H}^+}\text{Ester derivative}+\text{H}_2\text{O}
    • Requires catalytic acid (e.g., H2_2
      SO4_4
      ) and reflux conditions.

Carbamoyl Group Hydrolysis

The carbamoyl group (-NH-C(=O)-) may undergo hydrolysis under acidic or basic conditions.
Example Reaction (Acidic Hydrolysis):

Compound+HClΔAmine intermediate+CO2+CH3SH\text{Compound}+\text{HCl}\xrightarrow{\Delta}\text{Amine intermediate}+\text{CO}_2+\text{CH}_3\text{SH}

Conditions:

  • Prolonged heating (6–8 hours) in 6M HCl .

  • Yield optimization requires inert atmosphere due to thiol volatility .

Pyrazole Ring Reactivity

The 1,5-dimethyl-3-oxo-2-phenylpyrazole core influences stability and electrophilic substitution:

  • Electrophilic Aromatic Substitution:

    • Limited reactivity due to electron-withdrawing oxo and carbamoyl groups.

    • Nitration/sulfonation unlikely under standard conditions.

  • Coordination Chemistry:

    • Pyrazole N atoms may act as ligands for metal ions (e.g., Cu2+^{2+}
      , Fe3+^{3+}
      ) in aqueous solutions .

Thiol-Disulfide Exchange

The thioether group can undergo disulfide bond formation under oxidative conditions:

2CompoundO2/Cu2+Disulfide+2H2O2\,\text{Compound}\xrightarrow{\text{O}_2/\text{Cu}^{2+}}\text{Disulfide}+2\,\text{H}_2\text{O}

Notes:

  • Catalyzed by trace metals or enzymes .

  • Reversible under reducing agents (e.g., DTT) .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C16H19N3O4S and a molecular weight of approximately 349.4 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug design. The presence of sulfur and acetic acid moieties enhances its reactivity and potential interactions with biological targets.

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. The incorporation of sulfanyl and acetic acid groups may enhance the compound's efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Compounds containing pyrazole rings have been studied for their anti-inflammatory properties. The unique structure of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid may contribute to modulating inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The specific interactions of this compound with cellular targets involved in cancer progression warrant further investigation to assess its potential as an anticancer agent .

Drug Development

The structural complexity and biological activity of this compound position it as a promising lead compound for drug development:

Application Area Potential Use
AntimicrobialDevelopment of new antibiotics
Anti-inflammatoryTreatment for chronic inflammatory diseases
AnticancerNovel chemotherapeutic agents

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that pyrazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The introduction of sulfanyl groups significantly enhanced the antimicrobial properties compared to their parent compounds .
  • Inflammatory Response Modulation : Another research highlighted the ability of certain pyrazole compounds to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be explored for conditions like rheumatoid arthritis .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that derivatives of this compound could induce apoptosis and inhibit cell growth, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound belongs to a family of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives. Key structural variations among analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound -SCH₂COOH 335.38 Sulfanyl acetic acid
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide -4-(methylsulfanyl)phenyl 367.46 Methylsulfanyl phenyl
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide -2,4-dichlorophenyl 390.26 Dichlorophenyl
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide -CHO 243.27 Formamide

Key Observations:

  • Chlorinated analogs (e.g., 2,4-dichlorophenyl) exhibit higher molecular weights and lipophilicity, likely affecting bioavailability .
  • Methylsulfanyl phenyl derivatives demonstrate planar amide groups that facilitate N–H···O hydrogen-bonded dimers (R₂²(10) motif), a common feature in this family .

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of related compounds reveal distinct packing patterns driven by substituent effects:

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Motifs
Target Compound Not reported - - Inferred: Potential S···O or O–H···S interactions
[4-(Methylsulfanyl)phenyl analog] Monoclinic P2₁/c a = 14.9176, b = 6.6527, c = 19.5792, β = 110.689° N–H···O dimers (R₂²(10))
2,4-Dichlorophenyl analog Monoclinic C2/c a = 25.1853, b = 8.18108, c = 21.0978, β = 119.772° N–H···O dimers (R₂²(10))

Key Findings:

  • The methylsulfanyl phenyl analog forms centrosymmetric dimers via N–H···O bonds, with the methylsulfanyl group contributing to van der Waals interactions .
  • Dichlorophenyl derivatives exhibit steric hindrance, leading to dihedral angles >80° between the amide and aromatic rings, which may reduce packing efficiency compared to less bulky substituents .
  • The target compound’s sulfanyl acetic acid group could enable additional hydrogen bonds (e.g., O–H···O or S···O), though crystallographic data is needed to confirm this.

Biological Activity

The compound 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid is a derivative of pyrazole that has garnered interest for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole ring, a sulfanyl group, and an acetic acid moiety. Its molecular formula is C12H14N3O4SC_{12}H_{14}N_3O_4S with a molecular weight of approximately 319.31 g/mol. The compound's structure can be represented as follows:

SMILES CN1N(C(=O)C(=C1C)NCS(=O)(=O)[O])c2ccccc2\text{SMILES }CN1N(C(=O)C(=C1C)NCS(=O)(=O)[O-])c2ccccc2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. The process includes the introduction of the sulfanyl group and subsequent acylation to form the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as alkaline phosphatase and ecto-nucleotidases. In vitro assays demonstrated that certain derivatives can effectively inhibit human recombinant alkaline phosphatase (h-TNAP), which plays a critical role in various physiological processes . This inhibition could be leveraged for therapeutic purposes in conditions where alkaline phosphatase activity is dysregulated.

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this class of compounds. For example, compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Activity

A study published in RSC Advances evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers assessed the inhibitory effects of several pyrazole-based compounds on h-TNAP. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced enzyme inhibition rates compared to control compounds .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits h-TNAP
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid?

  • Answer : The compound is synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 4-aminoantipyrine derivatives with activated carboxylic acids (e.g., 2,4-dichlorophenylacetic acid) in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent and triethylamine as a base. Crystallization is achieved via slow evaporation from methylene chloride .

Q. How is the molecular structure of this compound characterized experimentally?

  • Answer : Single-crystal X-ray diffraction (SCXRD) at 100–296 K is the primary method. Key parameters include:

  • Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 14.9176 Å, b = 8.1934 Å, c = 16.2503 Å, and β = 105.192° .
  • Planar amide groups forming R₂²(10) hydrogen-bonded dimers (N–H⋯O interactions) .
  • Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolone rings) .

Q. What analytical techniques are used to confirm purity and structural integrity?

  • Answer :

  • SCXRD : Validates molecular geometry and intermolecular interactions .
  • Melting Point Analysis : Sharp melting points (e.g., 473–475 K) confirm crystallinity .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbonyl resonances .

Advanced Research Questions

Q. How do steric and electronic factors influence the conformational flexibility of this compound?

  • Answer : SCXRD data reveal steric repulsion between substituents, causing torsional deviations:

  • The amide group rotates ~80.70° relative to the dichlorophenyl ring and ~64.82° relative to the pyrazolone ring .
  • Bond angles (e.g., O2–C13–N3 = 123.76°, C13–C9–S1 = 104.95°) highlight strain at the sulfanyl-acetic acid junction .
    • Computational modeling (e.g., DFT) can predict energy barriers for rotation and guide derivatization .

Q. How can contradictory crystallographic data (e.g., bond lengths, angles) across studies be resolved?

  • Answer : Cross-validate using:

  • Multi-temperature SCXRD : Compare data at 100 K vs. 296 K to assess thermal motion artifacts .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing variations .
  • Database Cross-Checks : Align with Cambridge Structural Database (CSD) entries for similar pyrazolone derivatives .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve carbodiimide coupling efficiency .
  • Catalyst Additives : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in sterically hindered systems .
  • In Situ Activation : Use of mixed anhydrides (e.g., with Cl⁻) enhances electrophilicity of carboxyl groups .

Q. How can computational tools predict the compound’s reactivity or pharmacological potential?

  • Answer :

  • Docking Studies : Screen against target proteins (e.g., cyclooxygenase) using PyRx or AutoDock to prioritize synthesis .
  • ADMET Prediction : Software like SwissADME evaluates bioavailability, CYP450 interactions, and BBB permeability .
  • Reaction Path Search : Quantum chemical methods (e.g., IRC analysis) model reaction mechanisms for derivative synthesis .

Methodological Considerations

  • Key References : Focus on peer-reviewed crystallography studies (e.g., Acta Crystallographica) and synthetic protocols from Journal of Serb. Chem. Soc. .

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